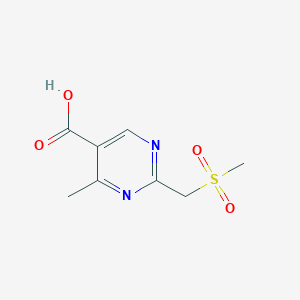

2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid

CAS No.:

Cat. No.: VC17637551

Molecular Formula: C8H10N2O4S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O4S |

|---|---|

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | 4-methyl-2-(methylsulfonylmethyl)pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O4S/c1-5-6(8(11)12)3-9-7(10-5)4-15(2,13)14/h3H,4H2,1-2H3,(H,11,12) |

| Standard InChI Key | KQXGCCVQBAACGT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)CS(=O)(=O)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Key Features

The molecular formula of 2-(methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid is C₉H₁₁N₂O₄S, with a molecular weight of 243.26 g/mol. The pyrimidine backbone features three distinct substituents:

-

Methanesulfonylmethyl group (-CH₂SO₂CH₃) at position 2: Introduces steric bulk and polarity due to the sulfonyl moiety.

-

Methyl group (-CH₃) at position 4: Enhances lipophilicity and electron-donating effects.

-

Carboxylic acid (-COOH) at position 5: Provides acidity (pKa ~2–3) and hydrogen-bonding capacity .

Table 1: Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₁N₂O₄S |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid |

| SMILES | CC1=NC(=NC=C1C(=O)O)CS(=O)(C)C |

| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO); low in water at neutral pH |

| LogP (Octanol-Water) | ~0.8 (indicating balanced lipophilicity/hydrophilicity) |

Synthetic Pathways and Methodologies

Pyrimidine Ring Formation

Physicochemical and Reactivity Profile

Acid-Base Behavior

The carboxylic acid at position 5 confers acidity, with a predicted pKa of ~2.5. Deprotonation in basic media (pH >4) enhances water solubility, forming a carboxylate anion. The sulfonyl group remains non-ionizable under physiological conditions but contributes to polarity .

Stability and Degradation

-

Thermal stability: Decomposition likely occurs above 200°C, with sulfonyl and carboxyl groups prone to decarboxylation or desulfonation.

-

Photostability: The conjugated pyrimidine ring may absorb UV light, leading to photodegradation.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Pyrimidine Derivatives

The methanesulfonylmethyl group in the target compound increases molecular weight and polarity compared to cyclobutylmethyl analogs, potentially enhancing aqueous solubility and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume